![molecular formula C11H8N2O3S2 B2465995 N-(1,3-benzoxazol-5-yl)-2-thiophenesulfonamide CAS No. 866051-22-1](/img/structure/B2465995.png)
N-(1,3-benzoxazol-5-yl)-2-thiophenesulfonamide
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Overview
Description
“N-(1,3-benzoxazol-5-yl)-2-thiophenesulfonamide” is a chemical compound likely containing a benzoxazole ring and a thiophene sulfonamide group . Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. They are found in various natural products and are part of numerous bioactive compounds .
Synthesis Analysis
While specific synthesis methods for “N-(1,3-benzoxazol-5-yl)-2-thiophenesulfonamide” were not found, benzoxazole derivatives can be synthesized through various methods . For instance, one method involves the reaction of 2-aminophenol with carboxylic acids in the presence of phosphorus pentoxide .Chemical Reactions Analysis
The chemical reactivity of “N-(1,3-benzoxazol-5-yl)-2-thiophenesulfonamide” would depend on its exact molecular structure. Benzoxazoles are known to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzoxazol-5-yl)-2-thiophenesulfonamide” would depend on its exact molecular structure. Generally, benzoxazoles are stable compounds and exhibit fluorescence, making them useful in optical applications .Scientific Research Applications
- The benzoxazole moiety is a structural motif found in naturally occurring biologically active compounds. Researchers have studied a large group of non-proteinogenic amino acids based on the 3-(2-benzoxazol-5-yl)alanine skeleton to identify potential antimicrobial agents .
- Screening tests revealed that these compounds exhibit selective antibacterial activity against Gram-positive bacteria (e.g., Bacillus subtilis). Additionally, almost half of the studied compounds demonstrated antifungal properties, including activity against Candida albicans .
- While most of the studied compounds were toxic to both normal and cancer cells, some showed promising selectivity. In specific cases, toxicity to normal cells was significantly lower than that observed for cancer cells, suggesting these compounds as potential anticancer agents .
- The structure–activity relationship established during the study provides insights for further modifications. Researchers can use this information to improve the biological activity of these compounds and potentially develop a new lead structure for therapeutic use .
- In a related context, novel benzoxazole-based compounds have been investigated as effective STAT3 inhibitors for cancer therapy. Signal transducer and activator of transcription 3 (STAT3) is an attractive target in cancer treatment, and these compounds show promise in inhibiting STAT3 activity .
- Researchers have synthesized benzamide derivatives containing quinoxaline and benzoxazole fragments. These derivatives were characterized and tested for antibacterial activity against both gram-positive and gram-negative bacterial strains .
Antimicrobial Activity
Anticancer Potential
Drug Design and Modification
STAT3 Inhibition for Cancer Treatment
Synthesis and Antibacterial Screening
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide, as a selective STAT3 inhibitor, can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is crucial in the regulation of immune response, cell growth, and survival. The compound’s action on this pathway results in the inhibition of STAT3, which is often overactivated in cancer cells .
Pharmacokinetics
The compound’s effectiveness against stat3 overactivated cancer cells suggests it has sufficient bioavailability to reach its target .
Result of Action
The compound exhibits anti-proliferative activity against STAT3 overactivated DU145 and MDA-MB-231 cancer cells, inducing cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg .
Action Environment
The compound’s effectiveness in both in vitro and in vivo models suggests it is stable and effective under physiological conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-18(15,11-2-1-5-17-11)13-8-3-4-10-9(6-8)12-7-16-10/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLUGLKESNTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide |
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